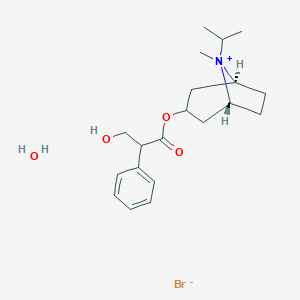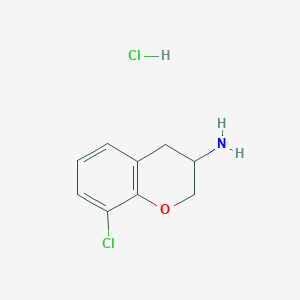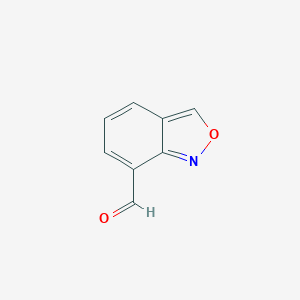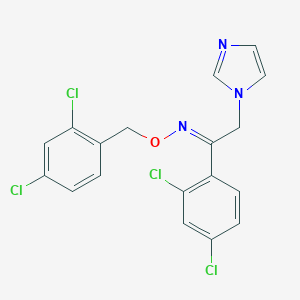
Atrovent
Overview
Description
Synthesis Analysis
The synthesis of Atrovent involves a complex chemical process that yields a bronchodilator used primarily in the management of respiratory conditions. A notable approach includes the total syntheses of related compounds through a naphthalene-annulation method, demonstrating the intricate chemistry involved in developing respiratory treatments (Matsushita et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound plays a crucial role in its function as a respiratory treatment. Techniques like OLEX2 provide insights into determining, visualizing, and analyzing molecular crystal structures, essential for understanding how this compound interacts at the molecular level (Dolomanov et al., 2009).
Chemical Reactions and Properties
This compound's efficacy in treating respiratory conditions is closely tied to its chemical reactions and properties. A study on the physicochemical compatibility and aerosol characteristics of this compound mixed with other inhalation medications highlights its stability and efficient delivery mechanism, crucial for patient treatment (Chen et al., 2020).
Physical Properties Analysis
Understanding this compound's physical properties is essential for its formulation and delivery as a respiratory treatment. Techniques like Attenuated Total Reflection Infrared Spectroscopy (ATR-IR) offer valuable insights into the interactions at the molecular level, providing a deeper understanding of its behavior in various conditions (Mojet, Ebbesen, & Lefferts, 2010).
Mechanism of Action
Target of Action
Ipratropium Bromide is a quaternary ammonium derivative of atropine . It acts as an anticholinergic agent , specifically targeting the muscarinic receptors of acetylcholine . These receptors play a crucial role in the contraction and relaxation of smooth muscles in the airways .
Mode of Action
Ipratropium Bromide works by blocking the muscarinic receptors of acetylcholine . This antagonizes the action of acetylcholine, a neurotransmitter released from the vagus nerve . By inhibiting these vagally mediated reflexes, Ipratropium Bromide causes the smooth muscles in the airways to relax .
Biochemical Pathways
The primary biochemical pathway affected by Ipratropium Bromide is the cholinergic pathway. By blocking the muscarinic receptors, Ipratropium Bromide inhibits the action of acetylcholine, thereby reducing the contraction of the smooth muscles in the airways . This leads to bronchodilation, or the widening of the airways, which helps improve airflow to the lungs .
Pharmacokinetics
Ipratropium Bromide is commonly administered through inhalation, which allows it to produce a local effect without significant systemic absorption . The average clearance rate of Ipratropium Bromide is 2.3 L/min, with a renal clearance of 0.9 L/min . This indicates that the compound is primarily eliminated through the kidneys.
Result of Action
The primary result of Ipratropium Bromide’s action is the relaxation of the smooth muscles in the airways, leading to bronchodilation . This helps to open up the medium and large airways in the lungs , improving airflow and reducing symptoms of chronic obstructive pulmonary disease (COPD) and asthma .
Action Environment
The action of Ipratropium Bromide is influenced by its method of administration. When administered through inhalation, it produces a local effect in the lungs without significant systemic absorption . This allows it to effectively target the airways and produce the desired bronchodilatory effect
properties
IUPAC Name |
(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLMOSXCXGLMMN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58073-59-9, 22254-24-6 | |
| Record name | (endo,anti)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ipratropium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ipratropium bromide exert its bronchodilatory effect?
A: Ipratropium bromide is an anticholinergic agent that acts as a competitive antagonist at muscarinic receptors, specifically M3 receptors, in the airways. [] By blocking the binding of acetylcholine to these receptors, it inhibits bronchoconstriction and reduces mucus secretion. [, , ]
Q2: What are the downstream effects of ipratropium bromide binding to muscarinic receptors in the airways?
A: By blocking muscarinic receptors, ipratropium bromide inhibits the parasympathetic nervous system's control over airway smooth muscle. This prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation and improved airflow. [, , ]
Q3: How does the bronchodilatory effect of ipratropium bromide compare to that of β2-adrenoreceptor agonists in patients with chronic obstructive pulmonary disease (COPD)?
A: Studies suggest that while β2-adrenoreceptor agonists like salbutamol may be more effective in patients with asthma, ipratropium bromide exhibits comparable bronchodilation in patients with COPD. [, ]
Q4: Can ipratropium bromide inhalation solution be mixed with other nebulized medications like dornase alfa (Pulmozyme)?
A: It is not recommended to mix ipratropium bromide inhalation solution with dornase alfa. The benzalkonium chloride and disodium edetate present as excipients in certain ipratropium bromide formulations can negatively impact the activity of dornase alfa. []
Q5: Does the packaging of ipratropium bromide inhalation solution affect its stability?
A: Studies have shown that the secondary packaging of ipratropium bromide inhalation solution can influence the migration of semivolatile compounds like vanillin. Products packaged in a protective secondary layer, like a foil pouch, demonstrated better stability compared to those packaged in a carton. []
Q6: Is ipratropium bromide effective in treating rhinorrhea associated with allergic and non-allergic rhinitis?
A: Yes, clinical trials have demonstrated that ipratropium bromide nasal spray is effective in reducing the severity and duration of rhinorrhea in both allergic and non-allergic rhinitis. [, ]
Q7: Can ipratropium bromide be used in pediatric patients with asthma?
A: Clinical studies indicate that the combination of ipratropium bromide and salbutamol is more effective in treating acute asthma attacks in children compared to salbutamol alone. [, , , , ]
Q8: Is ipratropium bromide effective in the treatment of acute exacerbations of COPD?
A: Yes, studies show that ipratropium bromide, especially when combined with other bronchodilators or corticosteroids like Pulmicort (budesonide), is effective in improving lung function and clinical symptoms in patients experiencing acute exacerbations of COPD. [, , ]
Q9: Can ipratropium bromide provide protection against edrophonium chloride (Tensilon)-induced bronchospasm in myasthenia gravis patients?
A: Research suggests that ipratropium bromide can effectively prevent or significantly reduce the increase in airway resistance caused by edrophonium chloride in individuals with myasthenia gravis. [] This indicates a protective effect against potential bronchospasm triggered by the drug.
Q10: What are the advantages of administering ipratropium bromide via nebulizer compared to a metered-dose inhaler (MDI)?
A: While both delivery methods are effective, nebulizers may be advantageous for individuals who have difficulty coordinating inhalation with an MDI, such as infants, young children, or elderly patients. [, ] Nebulizers can deliver higher doses of medication and may be more effective during severe exacerbations of respiratory conditions. []
Q11: Can ipratropium bromide be administered as a dry powder inhaler?
A: Yes, ipratropium bromide is available as a dry powder inhaler. Studies have shown comparable bronchodilatory effects between ipratropium bromide administered as an aerosol and as a dry powder inhalation. []
Q12: What are the potential side effects of ipratropium bromide nasal spray?
A: The most commonly reported side effects of ipratropium bromide nasal spray are transient and localized, including nasal dryness and epistaxis. These side effects are typically mild and infrequent. [, ]
Q13: Are there any concerns regarding the long-term use of ipratropium bromide?
A: While ipratropium bromide is generally considered safe for long-term use, [] it's essential to consult with a healthcare professional to discuss individual patient factors and potential risks.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















